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Compound of Interest

Compound Name: Impurity C of Alfacalcidol

Cat. No.: B15540815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Alfacalcidol related compound C, a significant impurity encountered during the

synthesis and stability testing of Alfacalcidol. This document details the analytical

methodologies, key data, and logical framework required to identify and characterize this

compound, which is crucial for ensuring the quality, safety, and efficacy of Alfacalcidol drug

products.

Executive Summary
Alfacalcidol related compound C has been identified as the Diels-Alder adduct of pre-

alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This identification is supported by

mass spectrometry data and an understanding of the inherent reactivity of vitamin D analogs.

While detailed Nuclear Magnetic Resonance (NMR) data for this specific compound is not

extensively published, its structural confirmation relies on a combination of chromatographic

behavior, mass-to-charge ratio, and the well-established reactivity of PTAD with conjugated

dienes.

Physicochemical and Spectroscopic Data
The quantitative data essential for the identification of Alfacalcidol related compound C is

summarized below. This information is critical for the development of analytical methods for its

detection and quantification.
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Parameter Value Reference

Compound Name

Alfacalcidol related compound

C (pre-Alfacalcidol PTAD

Adduct)

[1][2]

CAS Number 82266-85-1 [1]

Molecular Formula C₃₅H₄₉N₃O₄ [1]

Molecular Weight 575.78 g/mol [1]

LC-MS/MS Ion Pair (MRM) 576.4 ⟶ 314.1

Experimental Protocols for Structure Elucidation
The following protocols outline the key experimental procedures for the isolation and

identification of Alfacalcidol related compound C.

Sample Preparation and Isolation
Forced Degradation: To generate sufficient quantities of pre-alfacalcidol, the precursor to

Compound C, a solution of Alfacalcidol can be subjected to thermal stress (e.g., heating at

60-80°C).

Derivatization: The resulting solution containing pre-alfacalcidol is treated with a solution of

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable aprotic solvent (e.g., acetonitrile or

dichloromethane) at room temperature. The reaction is typically rapid.

Purification: The resulting Alfacalcidol related compound C can be isolated and purified using

preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for
Analysis and Purification

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the

separation of Alfacalcidol and its related compounds.
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Mobile Phase: A gradient elution using a mixture of water, methanol, and acetonitrile is often

employed. The exact gradient profile should be optimized to achieve adequate separation.

Detection: UV detection at approximately 265 nm is appropriate for monitoring the elution of

these compounds.

Flow Rate: A typical flow rate is 1.0 mL/min.

Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for

reproducible results.

Mass Spectrometry (MS) for Molecular Weight
Determination and Fragmentation Analysis

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) in positive ion mode is effective for the analysis of these compounds.

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can

be used.

Data Acquisition:

Full Scan: To determine the molecular weight of the parent ion.

Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation.

For Alfacalcidol related compound C, a characteristic transition of m/z 576.4 ⟶ 314.1 is

monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Definitive Structural Elucidation

Sample Preparation: A purified sample of Alfacalcidol related compound C should be

dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

¹H NMR: To determine the proton environment and coupling constants.
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¹³C NMR: To identify the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons,

confirming the adduct structure.

Note: While specific NMR data for this compound is not readily available in the public

domain, the expected spectra would show characteristic signals for the Alfacalcidol

backbone and the phenyl-triazolinedione moiety, with shifts indicative of the newly formed

cyclic system.

Visualizations
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the identification and characterization

of Alfacalcidol related compound C.
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Workflow for the Elucidation of Alfacalcidol Related Compound C

Sample Generation & Preparation

Isolation & Purification

Structural Analysis

Final Identification

Alfacalcidol Drug Substance
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Formation of pre-Alfacalcidol

Derivatization with PTAD

Preparative HPLC

Isolated Alfacalcidol
Related Compound C

LC-MS / MS/MS Analysis NMR Spectroscopy
(¹H, ¹³C, 2D)

Data Interpretation & Structure Confirmation

Structure of Alfacalcidol
Related Compound C Elucidated
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Caption: Elucidation workflow for Alfacalcidol related compound C.
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Formation of Alfacalcidol Related Compound C
This diagram illustrates the Diels-Alder reaction between pre-alfacalcidol and 4-phenyl-1,2,4-

triazoline-3,5-dione (PTAD) to form Alfacalcidol related compound C.

Formation of Alfacalcidol Related Compound C via Diels-Alder Reaction

Product

pre-Alfacalcidol
(conjugated diene)

Alfacalcidol Related Compound C
(Diels-Alder Adduct)

+

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
(dienophile)

Click to download full resolution via product page

Caption: Diels-Alder formation of Alfacalcidol related compound C.

Conclusion
The structural elucidation of Alfacalcidol related compound C as the pre-alfacalcidol PTAD

adduct is a critical step in the quality control of Alfacalcidol. The methodologies outlined in this

guide, combining chromatographic separation with mass spectrometric detection, provide a

robust framework for its identification and characterization. While further investigation to obtain

detailed NMR data would be beneficial for complete spectroscopic characterization, the

evidence strongly supports the assigned structure. This knowledge enables the development of

effective control strategies to ensure the purity and safety of Alfacalcidol formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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